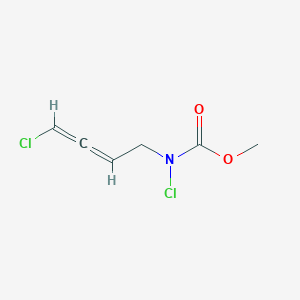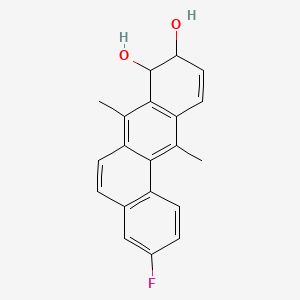![molecular formula C15H20ClNS B14404157 1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride CAS No. 89645-95-4](/img/structure/B14404157.png)
1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinolinium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a quinoline ring system substituted with a pentylsulfanyl group at the 1-position and a methyl group at the benzylic position, forming a quaternary ammonium salt with chloride as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride typically involves the quaternization of quinoline derivatives. One common method is the reaction of quinoline with pentylsulfanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinolinium salt can be achieved using reducing agents such as sodium borohydride, leading to the formation of the corresponding dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Thiolated or aminated quinoline derivatives.
Applications De Recherche Scientifique
1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases. The pentylsulfanyl group enhances the lipophilicity of the compound, facilitating its cellular uptake and interaction with intracellular targets .
Comparaison Avec Des Composés Similaires
- 1-[(Butylsulfanyl)methyl]quinolin-1-ium chloride
- 1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride
- 1-[(Methylsulfanyl)methyl]quinolin-1-ium chloride
Comparison: 1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride is unique due to its specific pentylsulfanyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced biological activity. Compared to its analogs with shorter or longer alkyl chains, the pentylsulfanyl derivative may exhibit optimal balance between solubility and membrane permeability, making it a promising candidate for various applications .
Propriétés
Numéro CAS |
89645-95-4 |
|---|---|
Formule moléculaire |
C15H20ClNS |
Poids moléculaire |
281.8 g/mol |
Nom IUPAC |
1-(pentylsulfanylmethyl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C15H20NS.ClH/c1-2-3-6-12-17-13-16-11-7-9-14-8-4-5-10-15(14)16;/h4-5,7-11H,2-3,6,12-13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
MFKMCLZEALIKHY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCSC[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14404076.png)
![N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14404091.png)


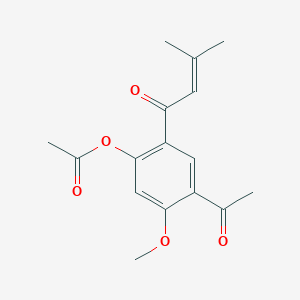

![(NE)-N-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)methylidene]hydroxylamine](/img/structure/B14404116.png)
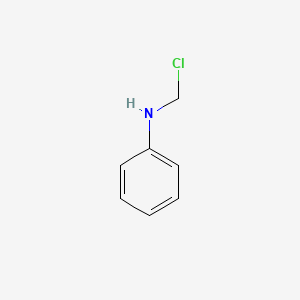
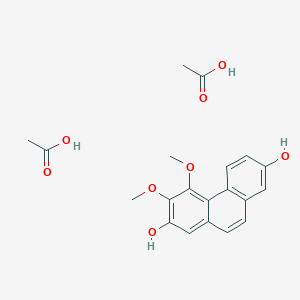
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
![1,4,6-Trioxaspiro[4.4]nonane, 2-(bromomethyl)-](/img/structure/B14404131.png)
